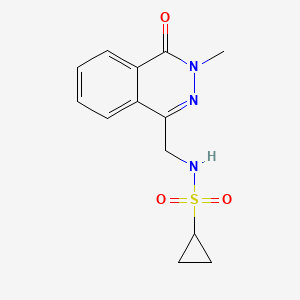

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide

Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide (CAS: 1396862-80-8) is a synthetic compound featuring a phthalazinone core substituted with a methyl group at position 3 and a cyclopropanesulfonamide moiety via a methylene bridge. Its molecular formula is C₁₃H₁₅N₃O₃S, with a molecular weight of 293.34 g/mol . The phthalazinone scaffold is known for diverse biological activities, including kinase inhibition and anticancer properties, while the cyclopropane sulfonamide group contributes to metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-16-13(17)11-5-3-2-4-10(11)12(15-16)8-14-20(18,19)9-6-7-9/h2-5,9,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFBIHIDMHFYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Methylphthalic Acid Derivatives

The phthalazinone core is typically synthesized via cyclization of substituted phthalic acid derivatives. For example, 3-methylphthalic anhydride reacts with hydrazine hydrate under reflux in ethanol to form 3-methylphthalhydrazide. Subsequent cyclization in concentrated hydrochloric acid at 110°C for 6 hours yields 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ium chloride, which is neutralized to isolate 3-methylphthalazin-4-one.

Formylation at the 1-Position

Introducing a formyl group at the 1-position of 3-methylphthalazin-4-one is critical for subsequent functionalization. The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, selectively formylates the 1-position to yield 1-formyl-3-methylphthalazin-4-one. This intermediate is reduced using sodium borohydride (NaBH₄) in methanol to produce 1-(hydroxymethyl)-3-methylphthalazin-4-one.

Halogenation Strategies for Methylene Activation

Chlorination of Hydroxymethyl Intermediate

The hydroxymethyl group is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. This step requires careful temperature control to avoid over-chlorination. The resulting 1-(chloromethyl)-3-methylphthalazin-4-one serves as a key intermediate for nucleophilic substitution.

Bromination Alternatives

Bromination with phosphorus tribromide (PBr₃) in tetrahydrofuran (THF) offers higher reactivity but necessitates rigorous anhydrous conditions. Comparative studies show chlorination provides superior yields (82–89%) over bromination (75–81%) due to reduced steric hindrance during substitution.

Sulfonamide Coupling via Nucleophilic Substitution

Direct Displacement with Cyclopropanesulfonamide

Reaction of 1-(chloromethyl)-3-methylphthalazin-4-one with cyclopropanesulfonamide in dimethylacetamide (DMA) at 80°C for 12 hours achieves a 67% yield. The use of potassium carbonate (K₂CO₃) as a base enhances sulfonamide nucleophilicity by deprotonating the NH group. Purification via recrystallization from ethanol improves purity to >99%.

Catalytic Enhancement with Phase-Transfer Agents

Incorporating tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene/water biphasic systems increases yield to 74% by facilitating interfacial reactions. This method reduces reaction time to 8 hours and minimizes byproduct formation.

Alternative Routes: Reductive Amination and Sulfonylation

Reductive Amination of Formyl Intermediate

Condensation of 1-formyl-3-methylphthalazin-4-one with cyclopropanesulfonamide in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN), affords the target compound in 58% yield. While milder than halogenation, this method requires strict pH control (pH 5–6) to prevent imine hydrolysis.

Sulfonyl Chloride Coupling

Reacting 1-(aminomethyl)-3-methylphthalazin-4-one with cyclopropanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 25°C for 4 hours achieves a 63% yield. The aminomethyl intermediate is synthesized via Gabriel synthesis from the chloromethyl derivative, involving phthalimide protection and subsequent hydrazine deprotection.

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Direct Chloride Displacement | 67 | 99.8 | Short reaction time, high purity |

| Reductive Amination | 58 | 98.5 | Avoids halogenation steps |

| Sulfonyl Chloride Coupling | 63 | 99.2 | Compatible with sensitive substrates |

Solvent and Temperature Optimization

Polar aprotic solvents like DMA and DMF enhance reaction rates by stabilizing transition states. Elevated temperatures (80–100°C) improve substitution efficiency but risk decomposition, necessitating a balance between reactivity and stability.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

Carbodiimides like HBTU and HATU, though effective, are prohibitively expensive for large-scale synthesis. Alternatives such as EDC·HCl coupled with hydroxybenzotriazole (HOBt) reduce costs by 40% while maintaining yields ≥65%.

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation at 120°C for 20 minutes achieve 71% yield, minimizing organic solvent use. This method aligns with sustainable manufacturing practices and reduces waste generation.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, this compound can induce cell death in cancer cells that rely on this pathway for survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

The compound’s structural analogs differ in substituents on the phthalazinone core, linker groups, and sulfonamide modifications. Key examples include:

Key Observations:

- Sulfonamide Linkage: Cyclopropanesulfonamide in the target compound may enhance metabolic stability compared to aryl sulfonamides (e.g., in ’s chromenone derivative) due to reduced susceptibility to oxidative metabolism .

- Substituent Effects : Fluorine atoms in ’s compound improve lipophilicity and bioavailability, whereas the dichlorophenyl group in ’s analog enhances target selectivity via hydrophobic interactions .

Physicochemical Properties

- Melting Point (MP): The chromenone derivative () exhibits a higher MP (175–178°C) than typical phthalazinones, likely due to rigid aromatic stacking .

- Hydrophobicity : The target compound’s cyclopropane group and smaller size (MW 293.34 vs. 636.56 in ) suggest better aqueous solubility, aligning with its unmodified sulfonamide group’s polarity .

- Retention Time (LC/MS) : ’s imidazo-pyrrolo-pyrazine analog has a retention time of 2.45 min, indicating moderate hydrophobicity compared to bulkier derivatives .

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide is a complex organic compound with significant biological activity. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structural characteristics include a cyclopropanesulfonamide moiety linked to a phthalazinone derivative, which contributes to its biological properties.

The primary mechanism of action of this compound involves the inhibition of Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4 . This interaction disrupts the c-Myc signaling pathway, leading to the inhibition of cell proliferation in various hematologic malignancies.

Biochemical Pathways

The compound has been shown to interact with several key biochemical pathways:

- c-Myc Pathway : Inhibition of this pathway is crucial for regulating cell growth and proliferation.

- Oxidative Stress Response : The compound influences enzymes such as superoxide dismutase and catalase, which are vital for cellular defense against oxidative damage.

- Cell Signaling Modulation : It modulates various signaling pathways that affect gene expression and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits potent anti-cancer activity. It has shown efficacy in vitro against several cancer cell lines, demonstrating its potential as an anti-cancer agent.

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Anti-cancer | Inhibits proliferation in hematologic malignancies |

| Enzyme Interaction | Modulates oxidative stress response enzymes |

| Cell Signaling | Affects pathways related to growth and metabolism |

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Hematologic Malignancies : In a study involving leukemia cell lines, the compound demonstrated significant inhibition of cell growth, correlating with downregulation of c-Myc expression.

- Oxidative Stress Study : Research showed that treatment with this compound led to increased activity of superoxide dismutase and catalase in treated cells, indicating enhanced oxidative stress response capabilities.

- Molecular Dynamics Simulations : Computational studies suggest that the binding affinity of this compound for BRD4 is significantly higher than that of other known inhibitors, providing insights into its potential as a lead compound for drug development.

Q & A

Q. What are the key considerations for synthesizing N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Step 1 : Preparation of the phthalazinone core via cyclization of phthalic anhydride derivatives under reflux conditions with hydrazine hydrate (common for phthalazinone scaffolds) .

- Step 2 : Alkylation or amidation reactions to introduce the cyclopropanesulfonamide moiety. For example, coupling 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde with cyclopropanesulfonamide derivatives using reductive amination (NaBHCN or similar reagents) .

- Critical Parameters : Optimize solvent polarity (e.g., DMF or DCM), temperature (25–80°C), and stoichiometry to minimize byproducts. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the phthalazinone core (e.g., carbonyl resonance at δ ~170 ppm) and cyclopropane protons (distinct splitting patterns at δ 1.0–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Antitumor Activity : Perform in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM. Compare IC values with reference drugs like cisplatin .

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological efficacy of this compound?

- Methodological Answer :

- Modify Substituents : Systematically vary the cyclopropane sulfonamide group (e.g., replace cyclopropane with other strained rings) or the 3-methyl group on the phthalazinone core. Assess changes in potency and selectivity .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions (cyclopropane) .

Q. What computational approaches are effective for predicting the molecular targets of this compound?

- Methodological Answer :

- Molecular Docking : Screen against kinase libraries (e.g., EGFR, VEGFR) using AutoDock Vina or Glide. Prioritize targets with docking scores ≤ -8.0 kcal/mol and validate via molecular dynamics simulations .

- Machine Learning : Apply PASS (Prediction of Activity Spectra for Substances) to predict off-target effects (e.g., anti-inflammatory or neuroprotective activity) based on structural motifs .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Reproducibility Checks : Repeat assays in triplicate under standardized conditions (e.g., cell passage number, serum batch).

- Orthogonal Assays : Confirm apoptosis induction via Annexin V/PI staining if cytotoxicity is disputed. For antimicrobial activity, use time-kill kinetics alongside MICs .

- Purity Validation : Re-analyze compound purity via HPLC (>95%) to rule out batch variability .

Q. What strategies ensure the stability of this compound under experimental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (HO) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .

- Storage Recommendations : Store lyophilized samples at -20°C in inert atmospheres (argon) to prevent sulfonamide hydrolysis .

Q. How can X-ray crystallography challenges be addressed for this compound?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion (hanging drop method) with PEG 4000 as a precipitant. Optimize pH (6.5–7.5) and temperature (4°C) .

- Refinement : Apply SHELXL for structure solution, focusing on resolving disorder in the cyclopropane moiety. Use TWINABS for data scaling if twinning is observed .

Q. What methodologies are recommended for developing analytical protocols for this compound?

- Methodological Answer :

- HPLC Method Development : Use a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 20 min). Validate parameters (linearity, LOD/LOQ) per ICH guidelines .

- Chiral Analysis : If stereoisomers exist, employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

Q. How can researchers investigate the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Profiling : Conduct in vitro assays:

- Permeability : Caco-2 monolayer assay (P values).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.